![molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9](/img/structure/B72588.png)
1,3-Benzothiazol-5-amine
Overview
Description
1,3-Benzothiazol-5-amine is an aromatic heterocyclic compound with the molecular formula C7H6N2S. It is a derivative of benzothiazole, which consists of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Mechanism of Action
Target of Action
1,3-Benzothiazol-5-amine has been found to have a significant role in the field of medicinal chemistry due to its highly pharmaceutical and biological activity . The primary target of this compound is the DprE1 , which is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . It also acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . This results in the inhibition of the growth of the bacteria, making it a potential anti-tubercular agent .
Biochemical Pathways
This compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as the inhibition of bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, it prevents the bacteria from proliferating, thereby potentially controlling the spread of tuberculosis .
Biochemical Analysis
Biochemical Properties
1,3-Benzothiazol-5-amine is known to interact with various enzymes and proteins. For instance, benzoylthiophenes, which are related to this compound, are known to be allosteric enhancers of agonist activity at the A1 adenosine receptor .
Cellular Effects
The cellular effects of this compound are not fully understood. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis , suggesting that this compound may have similar effects.
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit dihydroorotase, DNA gyrase, and other enzymes , suggesting that this compound may have similar interactions.
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways , suggesting that the effects of this compound could potentially be manipulated through different synthesis methods.
Metabolic Pathways
Benzothiazole derivatives have been found to inhibit various enzymes , suggesting that this compound may interact with similar metabolic pathways.
Transport and Distribution
It is known that benzothiazole derivatives can inhibit various enzymes , suggesting that this compound may be transported and distributed in a similar manner.
Subcellular Localization
It is known that benzothiazole derivatives can inhibit various enzymes , suggesting that this compound may localize in similar subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-5-amine can be synthesized through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the cyclization of 2-aminobenzenethiol with acyl chlorides . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce large quantities of the compound with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Immunosuppressive Agents
Recent studies have synthesized derivatives of 1,3-Benzothiazol-5-amine as potential immunosuppressive agents. These compounds function as uncompetitive inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a critical role in the proliferation of lymphocytes. For instance, a series of amide derivatives were evaluated for their antiproliferative activity on T-Jurkat cell lines and peripheral blood mononuclear cells (PBMCs), revealing reduced cytotoxicity and promising biological activity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole core can enhance its anticancer efficacy .
Antimicrobial Activity
This compound has been explored for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, including Enterococcus faecalis. Some derivatives showed notable antibacterial activity, suggesting that benzothiazole compounds could serve as lead structures for developing new antibiotics .
Therapeutic Interventions for Protein Misfolding Diseases
Protein Misfolding Disorders
The compound has been investigated for its potential to mitigate protein misfolding disorders such as Alzheimer's disease and Parkinson's disease. A study evaluated several benzothiazole derivatives for their ability to reduce oligomerization of proteins prone to aggregation. Notably, 5-nitro-1,2-benzothiazol-3-amine was identified as a potent inhibitor of fibril formation in neurotoxic aggregates . This suggests that derivatives of this compound could be developed into therapeutic agents targeting neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as hydrogenation or reduction of nitro derivatives under various conditions. For example, one method involves the reduction of 5-nitrobenzothiazole using stannous chloride in ethyl acetate . Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compounds.
Case Studies
Comparison with Similar Compounds
Similar Compounds
1,2-Benzothiazole: Another isomer of benzothiazole with different chemical properties.
2-Aminobenzothiazole: Similar structure but with the amino group at a different position.
Benzoxazole: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
1,3-Benzothiazol-5-amine is unique due to its specific position of the amino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Biological Activity
1,3-Benzothiazol-5-amine is a compound belonging to the benzothiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, anti-inflammatory, anticancer, and antiparasitic properties. Additionally, it discusses structure-activity relationships (SAR) and presents relevant case studies and research findings.
Overview of Biological Activities
Benzothiazole derivatives, including this compound, have been extensively studied for their various biological activities. The following table summarizes the key activities reported in the literature:
Antibacterial Activity
The antibacterial potential of this compound and its derivatives has been a focal point in recent studies. Research indicates that these compounds can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
Case Study: DNA Gyrase Inhibition
In one study, several benzothiazole derivatives were synthesized and screened for their ability to inhibit DNA gyrase. The most active compounds exhibited minimum inhibitory concentrations (MIC) comparable to ciprofloxacin:
- Compound 19a : MIC = 3.13 μM
- Reference drug (Ciprofloxacin): MIC = 3.03 μM
Molecular docking studies revealed that these compounds form strong interactions with the enzyme's active site, enhancing their antibacterial efficacy through hydrogen bonding and hydrophobic interactions .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound derivatives. Notably, certain compounds have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Dual Action Against Cancer
A study evaluated the effects of a novel benzothiazole compound (B7 ) on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines:
- Cytotoxicity : Significant inhibition of cell proliferation was observed at concentrations of 1–4 μM.
- Mechanism : The compound induced apoptosis and arrested the cell cycle by inhibiting key signaling pathways (AKT and ERK), demonstrating its potential as a dual-action therapeutic agent .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer effects, this compound has shown promise in reducing inflammation:
In Vitro Studies
Research has demonstrated that certain benzothiazole derivatives can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests that these compounds may be beneficial in treating inflammatory diseases .
Antiparasitic Activity
The antiparasitic properties of this compound have also been explored, particularly against Trypanosoma brucei:
Case Study: Human African Trypanosomiasis
In vivo studies in murine models demonstrated that specific derivatives achieved complete cures in both early and late stages of the disease. These findings underscore the potential of benzothiazole derivatives as new leads for developing treatments for neglected tropical diseases .
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is significantly influenced by their chemical structure. Modifications at various positions on the benzothiazole ring can enhance or diminish activity:
- Position 2 : Substituents at this position often enhance antibacterial properties.
- Position 5 : Modifications here can improve anticancer efficacy.
Research indicates that specific functional groups (e.g., halogens or alkyl chains) can dramatically alter the pharmacological profile of these compounds .
Properties
IUPAC Name |
1,3-benzothiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZYHMZRXGNDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149988 | |
Record name | Benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-93-9 | |
Record name | 5-Benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzothiazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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